Cas no 2138096-69-0 (3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol)

3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol is a fluorinated cyclohexanol derivative featuring a difluoropyrrolidine and a branched alkyl substituent. Its unique structure imparts enhanced stability and potential bioactivity, making it valuable in pharmaceutical and agrochemical research. The difluoropyrrolidine moiety contributes to metabolic resistance and improved binding affinity, while the sterically hindered 2-methylbutan-2-yl group may influence lipophilicity and stereoselectivity. This compound is particularly useful as an intermediate in the synthesis of complex molecules, offering opportunities for structural diversification in drug discovery. Its well-defined stereochemistry and functional group compatibility further support its utility in targeted synthetic applications.
3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol structure
2138096-69-0 structure
Product name:3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
CAS No:2138096-69-0
MF:C15H27F2NO
MW:275.377791643143
CID:5890304
PubChem ID:165952808

3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
    • 2138096-69-0
    • EN300-1159951
    • 3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
    • Inchi: 1S/C15H27F2NO/c1-4-14(2,3)12-6-5-11(19)9-13(12)18-8-7-15(16,17)10-18/h11-13,19H,4-10H2,1-3H3
    • InChI Key: SDSBHPMQZLPZAJ-UHFFFAOYSA-N
    • SMILES: FC1(CCN(C1)C1CC(CCC1C(C)(C)CC)O)F

Computed Properties

  • Exact Mass: 275.20607081g/mol
  • Monoisotopic Mass: 275.20607081g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 3.9

3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1159951-10.0g
3-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138096-69-0
10g
$6635.0 2023-05-24
Enamine
EN300-1159951-1.0g
3-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138096-69-0
1g
$1543.0 2023-05-24
Enamine
EN300-1159951-0.05g
3-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138096-69-0
0.05g
$1296.0 2023-05-24
Enamine
EN300-1159951-0.5g
3-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138096-69-0
0.5g
$1482.0 2023-05-24
Enamine
EN300-1159951-0.1g
3-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138096-69-0
0.1g
$1357.0 2023-05-24
Enamine
EN300-1159951-0.25g
3-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138096-69-0
0.25g
$1420.0 2023-05-24
Enamine
EN300-1159951-2.5g
3-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138096-69-0
2.5g
$3025.0 2023-05-24
Enamine
EN300-1159951-5.0g
3-(3,3-difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
2138096-69-0
5g
$4475.0 2023-05-24

Additional information on 3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol

Introduction to 3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol (CAS No. 2138096-69-0)

The compound 3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol, identified by its CAS number 2138096-69-0, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both difluoropyrrolidine and methylbutyl substituents contributes to its unique pharmacophoric properties, making it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated heterocycles as key structural motifs in drug design. The difluoropyrrolidine moiety, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity. This feature is particularly relevant in the context of developing drugs that require prolonged half-lives or improved bioavailability. The structural integrity of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol is further reinforced by the cyclohexane ring, which provides a rigid scaffold conducive to optimal molecular interactions.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and neurodegeneration. Current research indicates that molecules incorporating difluoropyrrolidine residues exhibit notable activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the production of pro-inflammatory mediators. The methylbutyl group appended to the cyclohexane ring may further influence the compound's pharmacokinetic profile, potentially enhancing its solubility and membrane permeability.

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol presents a formidable challenge due to the intricate connectivity of its functional groups. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques not only highlight the synthetic prowess of modern organic chemistry but also underscore the compound's feasibility for large-scale production.

Preclinical studies have begun to elucidate the pharmacological profile of this compound. Initial findings suggest that it exhibits moderate potency in inhibiting inflammatory cytokine release from macrophages. The interaction between the difluoropyrrolidine and methylbutyl moieties appears to be critical for achieving this effect, with modifications to these groups leading to significant changes in activity. These results are particularly encouraging given the growing demand for alternative treatments for chronic inflammatory disorders.

The potential therapeutic applications of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol extend beyond inflammation management. Preliminary data from cell-based assays indicate that it may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of fluorinated compounds to cross the blood-brain barrier efficiently is a key factor in this context, and the structural features of this molecule align well with such requirements.

As research progresses, the integration of computational modeling and high-throughput screening techniques will be instrumental in optimizing the pharmacological properties of this compound. By leveraging machine learning algorithms to predict binding affinities and metabolic stability, researchers can accelerate the discovery process and identify derivatives with enhanced efficacy and safety profiles.

The industrial relevance of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol cannot be overstated. Its unique structural composition positions it as a valuable building block for drug discovery programs targeting a wide range of diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these early findings into clinical reality. Such partnerships will not only facilitate rapid translation but also ensure that resources are allocated efficiently to maximize impact.

In conclusion, 3-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methylbutan-2-y)cyclohexan-anol (CAS No. 2138096 - 69 - 0) exemplifies the innovative spirit driving modern medicinal chemistry forward. Its complex structure, coupled with promising preclinical data, makes it a cornerstone in ongoing efforts to develop next-generation therapeutics. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly pivotal role in addressing some of society's most pressing health challenges.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent